L-Phenylalanyl-L-seryl-L-leucyl-L-leucyl-L-arginyl-L-tyrosinamide L-Phenylalanyl-L-seryl-L-leucyl-L-leucyl-L-arginyl-L-tyrosinamide FSLLRY-amide is a peptide antagonist of protease-activated receptor (PAR) 2 which blocks activation by trypsin (IC50 = ~50 μM) but not by the synthetic agonist SLIGRL-NH2.1 It does not affect thrombin-induced activation of PAR1 or trypsin-mediated proteolysis of casein. It can be used to study PAR2 action in cells and in animals.

Brand Name: Vulcanchem
CAS No.: 245329-02-6
VCID: VC0041665
InChI: InChI=1S/C39H60N10O8/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44)/t27-,28-,29-,30-,31-,32-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N
Molecular Formula: C39H60N10O8
Molecular Weight: 796.971

L-Phenylalanyl-L-seryl-L-leucyl-L-leucyl-L-arginyl-L-tyrosinamide

CAS No.: 245329-02-6

Cat. No.: VC0041665

Molecular Formula: C39H60N10O8

Molecular Weight: 796.971

* For research use only. Not for human or veterinary use.

L-Phenylalanyl-L-seryl-L-leucyl-L-leucyl-L-arginyl-L-tyrosinamide - 245329-02-6

Specification

Description FSLLRY-amide is a peptide antagonist of protease-activated receptor (PAR) 2 which blocks activation by trypsin (IC50 = ~50 μM) but not by the synthetic agonist SLIGRL-NH2.1 It does not affect thrombin-induced activation of PAR1 or trypsin-mediated proteolysis of casein. It can be used to study PAR2 action in cells and in animals.

CAS No. 245329-02-6
Molecular Formula C39H60N10O8
Molecular Weight 796.971
IUPAC Name (2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide
Standard InChI InChI=1S/C39H60N10O8/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44)/t27-,28-,29-,30-,31-,32-/m0/s1
Standard InChI Key KMSCNWHRNILNRJ-JNRWAQIZSA-N
SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N
Appearance Assay:≥95%A crystalline solid

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